(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4S/c24-20-4-1-3-19(15-20)17-6-8-18(9-7-17)23(26)25-12-10-22(11-13-25)30(27,28)16-21-5-2-14-29-21/h1-9,14-15,22H,10-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUHGUVJZARCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that biphenyl and dibenzofuran derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens. Therefore, it can be inferred that this compound may also target bacterial cells.
Mode of Action
It is known that many antibacterial drugs operate in the bacterial cell by inhibiting cell-wall biosynthesis, protein synthesis, or enzymes involved in bacterial dna replication.
Biochemical Pathways
It is known that the microbial degradation of polychlorinated biphenyls (pcbs) involves a complex metabolic network. The genetic organization of biphenyl catabolic genes has been elucidated in various groups of microorganisms, and their structures have been analyzed with respect to their evolutionary relationships.
Pharmacokinetics
It is known that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water. This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.
Result of Action
It is known that biphenyl and dibenzofuran derivatives have shown potent antibacterial activities, suggesting that this compound may also exhibit antibacterial effects.
Action Environment
It is known that the stability of boronic acids and their esters, which are structurally similar to this compound, can be influenced by the ph of the environment. Therefore, it can be inferred that the action, efficacy, and stability of this compound may also be influenced by environmental pH.
Biological Activity
The compound (3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone , with the molecular formula and a molecular weight of 443.94 g/mol, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a biphenyl moiety, a furan group, and a piperidine ring, which are known to contribute to various biological activities. The presence of the chloro substituent and the sulfonamide functional group enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide functionalities have shown efficacy against Mycobacterium tuberculosis (Mtb), suggesting that the target compound may possess similar activity. In vitro assays have demonstrated bactericidal effects against both drug-sensitive and multidrug-resistant strains of Mtb, with minimum inhibitory concentrations (MICs) reaching values as low as 0.5 μM in some analogs .
Cytotoxicity Studies
Cytotoxicity assays reveal that related compounds exhibit potent activity against various cancer cell lines. For example, analogues of sulfonamide derivatives were tested against BT-474 and MCF-7 breast cancer cell lines, showing IC50 values in the low micromolar range (e.g., 0.99 ± 0.01 μM) . These findings suggest that the target compound may also induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.
Structure-Activity Relationship (SAR)
SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. The presence of the sulfonamide group has been highlighted as critical for potency against Mtb and cancer cells . Variations in substituents around the piperidine ring and biphenyl moiety can lead to significant changes in activity profiles.
| Substituent | Effect on Activity |
|---|---|
| Chloro group | Enhances lipophilicity and cellular uptake |
| Furan group | Contributes to binding affinity with biological targets |
| Sulfonamide | Essential for antimicrobial and antitumor activity |
Case Studies
- Antitubercular Activity : A study identified a series of sulfonamide derivatives that exhibited potent antitubercular activity comparable to rifampicin. The mechanism was linked to inhibition of cell wall biosynthesis without cross-resistance to existing drugs .
- Cytotoxic Effects : In vitro studies on cancer cell lines demonstrated that modifications to the piperidine structure significantly influenced cytotoxicity. Compounds with specific substitutions showed enhanced apoptosis rates and reduced colony formation abilities in treated cells .
Comparison with Similar Compounds
Structural Backbone and Substituent Variations
The compound shares a methanone-linked aromatic-heterocyclic scaffold with several analogs. Key differences lie in substituent positions and heterocycle modifications:
Key Observations :
Physicochemical and Pharmacological Properties
- Lipophilicity: The 3'-chloro biphenyl group increases logP compared to non-halogenated analogs (e.g., ), favoring blood-brain barrier penetration.
- Solubility : The furan-sulfonyl group may improve aqueous solubility relative to nitro or chlorophenyl sulfonyl analogs (e.g., ) due to polar oxygen atoms.
- Biological Activity: Piperidine sulfonyl derivatives (e.g., ) often target CNS receptors (e.g., dopamine, serotonin). Biphenyl methanones (e.g., ) are explored as kinase inhibitors or anti-inflammatory agents.
Spectral Data and Structural Confirmation
- NMR/UV Analysis : Similar to and , the target compound’s structure would be confirmed via $ ^1H $-NMR (aromatic protons at δ 7.2–8.0 ppm) and $ ^{13}C $-NMR (carbonyl at ~195 ppm) .
- X-ray Crystallography : Piperidine puckering (see ) and planarity of the biphenyl group could be analyzed using programs like SHELX .
Preparation Methods
Reaction Components
- Aryl Halide : 4-Bromophenyl carboxylic acid (or ester) serves as the electrophilic partner.
- Boronic Acid : 3-Chlorophenylboronic acid is employed to introduce the chloro-substituted phenyl group.
- Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a 1–5 mol% loading.
- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a biphasic solvent system (toluene/water).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Time | 12–24 hours |
| Yield | 60–75% (optimized) |
Post-coupling, the ester intermediate is hydrolyzed to the carboxylic acid using aqueous hydrochloric acid (HCl) or lithium hydroxide (LiOH) in tetrahydrofuran (THF).
Functionalization of Piperidine: 4-((Furan-2-ylmethyl)sulfonyl)piperidine
The piperidine sulfonyl group is introduced through a three-step sequence: protection, sulfonation, and deprotection .
Protection of Piperidine
Piperidine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Sulfonation and Alkylation
- Sulfonation : The Boc-protected piperidine is treated with furan-2-ylmethanesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in DCM at 0°C to room temperature.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding 4-((furan-2-ylmethyl)sulfonyl)piperidine.
Characterization Data
- Yield : 82% after purification via column chromatography (silica gel, ethyl acetate/hexane).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 1.8 Hz, 1H, furan-H), 6.55 (dd, J = 3.2 Hz, 1H, furan-H), 4.25 (s, 2H, CH₂), 3.70–3.65 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H).
Coupling Strategy: Formation of the Methanone Scaffold
The final step involves coupling the biphenyl carboxylic acid with the functionalized piperidine via amide bond formation .
Activation of the Carboxylic Acid
The acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DCM or dimethylformamide (DMF).
Coupling Reaction
| Component | Quantity |
|---|---|
| Activated acid | 1.2 equiv |
| 4-((Furan-2-ylmethyl)sulfonyl)piperidine | 1.0 equiv |
| Solvent | DMF |
| Temperature | 0°C to room temperature |
| Time | 12–18 hours |
| Yield | 68–74% |
Purification and Characterization
- Purification : Recrystallization from ethanol/water or flash chromatography (ethyl acetate:hexane = 1:1).
- Mass Spectrometry (ESI-MS) : m/z 498.1 [M+H]⁺ (calculated for C₂₄H₂₂ClNO₄S: 497.1).
- X-ray Crystallography : Confirms the planar geometry of the biphenyl group and the chair conformation of the piperidine ring.
Alternative Synthetic Routes and Optimization
Ullmann Coupling for Biphenyl Formation
As an alternative to Suzuki coupling, Ullmann coupling using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C achieves comparable yields (65–70%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the Suzuki coupling from 24 hours to 45 minutes, improving yields to 78%.
Green Chemistry Approaches
- Solvent : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalyst Recovery : Magnetic Pd nanoparticles enable catalyst reuse for up to five cycles without significant activity loss.
Challenges and Mitigation Strategies
Regioselectivity in Biphenyl Formation
The chloro substituent’s position is controlled by using *ortho-directing groups or bulky ligands (e.g., SPhos) during Suzuki coupling.
Sulfonation Side Reactions
Over-sulfonation is minimized by maintaining low temperatures (0–5°C) and using slow addition of sulfonyl chloride.
Purification Difficulties
The final compound’s high polarity necessitates reverse-phase chromatography (C18 column, acetonitrile/water) for optimal purity (>99%).
Q & A
Q. How to evaluate synergistic effects of this compound with existing therapeutics?
- Methodological Answer :
- Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with chemotherapeutics (e.g., doxorubicin) .
- Isobologram Analysis : Determine additive, synergistic, or antagonistic interactions at varying dose ratios.
- Pathway Analysis (IPA) : Map synergistic targets onto signaling networks (e.g., PI3K/AKT/mTOR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
